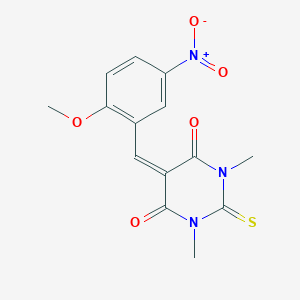
N-(anilinocarbonothioyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAT is a synthetic compound that belongs to the class of thiol-containing molecules. It was first synthesized in the 1990s as a potential anti-cancer drug, but its use in cancer treatment was limited due to its toxicity. However, its unique chemical properties have made it an attractive tool for scientific research in various fields.
科学的研究の応用
MAT has been used extensively in scientific research as a tool to study various biological processes. It can be used to inhibit the activity of enzymes that contain a cysteine residue, such as proteases and kinases. This makes it a useful tool for studying the role of these enzymes in various biological processes, including cancer, inflammation, and neurodegenerative diseases.
作用機序
MAT works by reacting with the thiol group of cysteine residues in enzymes, forming a covalent bond. This covalent bond inhibits the activity of the enzyme, leading to a decrease in its biological function. The specificity of MAT for cysteine-containing enzymes makes it a useful tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
MAT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various proteases and kinases, leading to a decrease in the activity of these enzymes. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
実験室実験の利点と制限
One of the main advantages of MAT is its specificity for cysteine-containing enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of MAT is its toxicity. It has been shown to be toxic to both cancer and normal cells, which limits its use in vivo.
将来の方向性
There are several future directions for the use of MAT in scientific research. One area of research is the development of more specific inhibitors of cysteine-containing enzymes. Another area of research is the development of MAT analogs with reduced toxicity. Finally, MAT could be used in combination with other inhibitors to target multiple enzymes simultaneously.
In conclusion, MAT is a unique compound that has been widely used in scientific research for its ability to inhibit the activity of cysteine-containing enzymes. Its specificity for these enzymes makes it a useful tool for studying various biological processes. However, its toxicity limits its use in vivo, and future research should focus on developing more specific and less toxic MAT analogs.
合成法
MAT can be synthesized through a multi-step process that involves the reaction of aniline with carbon disulfide to produce anilinocarbonyl sulfide. This intermediate is then reacted with 3-methylbutanoyl chloride to produce MAT. The process is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
3-methyl-N-(phenylcarbamothioyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9(2)8-11(15)14-12(16)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHQGLQUDWQZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(phenylcarbamothioyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)



![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)

![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)

![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)